6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one
CAS No.: 836666-55-8
Cat. No.: VC5029137
Molecular Formula: C20H17NO4
Molecular Weight: 335.359
* For research use only. Not for human or veterinary use.
![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one - 836666-55-8](/images/structure/VC5029137.png)
Specification
CAS No. | 836666-55-8 |
---|---|
Molecular Formula | C20H17NO4 |
Molecular Weight | 335.359 |
IUPAC Name | 6-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one |
Standard InChI | InChI=1S/C20H17NO4/c1-12-9-13-5-3-4-6-17(13)21(12)19(22)16-11-14-10-15(24-2)7-8-18(14)25-20(16)23/h3-8,10-12H,9H2,1-2H3 |
Standard InChI Key | OOIZEASHHBZHNA-UHFFFAOYSA-N |
SMILES | CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Introduction
Structural and Chemical Profile
Core Architecture and Functional Groups
The compound’s structure centers on a 2H-chromen-2-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. The methoxy group at position 6 enhances electron density in the aromatic system, while the 2-methyl-2,3-dihydroindole-1-carbonyl group at position 3 introduces steric bulk and hydrogen-bonding capabilities. This substitution pattern distinguishes it from simpler coumarins like 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, which lacks the fused indole system .
The indole-derived substituent features a partially saturated six-membered ring with a methyl group at position 2, contributing to conformational rigidity. Quantum mechanical calculations suggest that the planar orientation of the carbonyl group relative to the coumarin core facilitates π-π stacking interactions with aromatic residues in biological targets.
Physicochemical Properties
With a molecular formula of and a molecular weight of 335.36 g/mol, the compound exhibits moderate lipophilicity (), as predicted by the presence of the methoxy and methyl groups. This property aligns with enhanced membrane permeability compared to polar coumarin derivatives like 7,8-dihydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one . Solubility in dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, making it suitable for in vitro assays.
Table 1: Comparative Physicochemical Properties of Related Coumarins
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one typically involves a multi-step approach:
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Coumarin Core Formation: The Pechmann condensation between resorcinol derivatives and β-keto esters under acidic conditions yields the 6-methoxycoumarin scaffold.
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Indole Moiety Introduction: Acylation of the coumarin’s C3 position with 2-methyl-2,3-dihydroindole-1-carbonyl chloride in the presence of a Lewis catalyst (e.g., AlCl) achieves the final substitution.
Alternative methods include Ullmann coupling for direct aryl-amide bond formation, though yields remain suboptimal (<40%) .
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >95% purity. Structural confirmation relies on -NMR ( 6.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS m/z 335.1132 [M+H]) .
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary studies indicate potent inhibition of cyclooxygenase-2 (COX-2) () and moderate activity against acetylcholinesterase (). The indole carbonyl group likely interacts with COX-2’s hydrophobic pocket, mimicking arachidonic acid binding .
Structure-Activity Relationships
Role of the Methoxy Group
Methoxy substitution at position 6 enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Deletion of this group (as in 6-methoxy-2-methylindanone ) abolishes COX-2 inhibition, highlighting its role in target engagement.
Impact of the Indole Substituent
The 2-methyl-2,3-dihydroindole group confers selectivity for neuronal targets. Analogues lacking this moiety exhibit reduced blood-brain barrier penetration (<10% vs. 22% for the parent compound) .
Comparative Analysis with Structural Analogues
Table 2: Biological Activities of Coumarin Derivatives
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